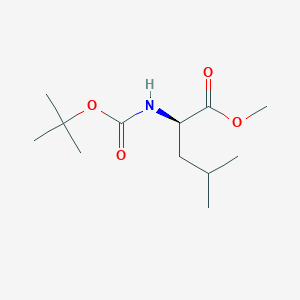

Boc-D-Leu-OMe

Descripción

Overview of Boc-D-Leu-OMe as a Protected Amino Acid Derivative

This compound is chemically classified as a protected amino acid derivative. This means that its reactive functional groups—the amino group and the carboxylic acid group—are masked to prevent unwanted side reactions during peptide synthesis. Specifically, the amino group of the D-leucine is protected by a tert-butoxycarbonyl (Boc) group, while the carboxylic acid is esterified as a methyl ester (OMe). This dual protection allows for the controlled and sequential addition of amino acids to a growing peptide chain. numberanalytics.com

The Boc protecting group is a cornerstone of modern organic synthesis, particularly in the construction of peptides and other complex organic molecules. numberanalytics.com Introduced in the 1960s, the Boc group offers robust protection of amines under a wide range of reaction conditions. numberanalytics.com Its stability to most nucleophiles and bases allows for the use of other protective groups, such as the base-labile Fmoc group, in an orthogonal protection strategy. organic-chemistry.org The Boc group is readily introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions. numberanalytics.com

Significance of D-Configuration in Peptide Chemistry and Drug Design

The chirality, or "handedness," of amino acids is a critical factor in their biological function. jpt.com While the vast majority of naturally occurring proteins are composed of L-amino acids, the incorporation of their D-isomers into synthetic peptides has profound implications for drug design and development. jpt.com The presence of a D-amino acid, such as in this compound, can significantly alter the three-dimensional structure and biological properties of a peptide.

One of the primary advantages of incorporating D-amino acids is the enhanced resistance to enzymatic degradation. biopharmaspec.com Proteolytic enzymes, which are responsible for breaking down proteins and peptides in the body, are highly specific for L-amino acids. biopharmaspec.com Peptides containing D-amino acids are therefore less susceptible to this degradation, leading to a longer half-life and improved pharmacokinetic profiles. biopharmaspec.com This increased stability is a highly desirable trait for therapeutic peptides.

Furthermore, the introduction of D-amino acids can impose specific conformational constraints on the peptide backbone. This can lead to the formation of unique secondary structures, such as specific types of β-turns, which can be crucial for biological activity. For instance, research has shown that the inclusion of D-Leu residues can influence the helical structures of peptides. jst.go.jp The ability to precisely control the peptide's conformation through the strategic placement of D-amino acids is a powerful tool for designing peptides with specific receptor binding affinities and biological functions. jpt.comnih.gov The self-assembly properties of dipeptides containing D-amino acids have also been shown to differ from their L-L counterparts, leading to the formation of distinct nanostructures. researchgate.net

Historical Context and Evolution of Boc-Protected Amino Acids in Synthesis

The development of the tert-butoxycarbonyl (Boc) protecting group in the 1960s was a landmark achievement in the field of peptide synthesis. numberanalytics.com Prior to its introduction, chemists relied on protecting groups that often required harsh cleavage conditions, which could damage the sensitive peptide backbone. The Boc group, with its acid-labile nature, offered a much milder deprotection method, revolutionizing the way peptides were synthesized.

Initially, the synthesis of Boc-amino acids involved reagents like the hazardous and toxic tert-butyl azidoformate. orgsyn.org The subsequent development of di-tert-butyl dicarbonate (Boc₂O) provided a much safer and more efficient method for introducing the Boc group, and it remains the reagent of choice today. numberanalytics.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEVMIMUBKMNOU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Leu Ome

Canonical Synthesis Routes

The standard synthesis of Boc-D-Leu-OMe proceeds through a sequential two-step pathway. The first step is the conversion of the carboxylic acid group of D-leucine into a methyl ester. This is followed by the second step, which involves the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.

Methyl Esterification of D-Leucine

The initial stage in the synthesis is the esterification of the carboxyl group of D-leucine to form D-leucine methyl ester. vaia.comfengchengroup.com This reaction, a classic example of Fischer-Speier esterification, is typically performed by reacting D-leucine with methanol (B129727) in the presence of an acid catalyst. vaia.comscirp.org The resulting product of this step is often isolated as a hydrochloride salt, D-leucine methyl ester hydrochloride. rsc.org

Acid catalysis is essential to facilitate the esterification reaction. vaia.com Common and effective catalysts for this transformation include hydrogen chloride (HCl) and sulfuric acid (H₂SO₄). scirp.orgacs.org Thionyl chloride (SOCl₂) is another reagent that can be used; it reacts with methanol to generate HCl in situ, which then catalyzes the esterification. scirp.org The reaction is typically carried out by refluxing the amino acid in methanol with the chosen acid catalyst. researchgate.net The use of sulfuric acid has been shown to be particularly effective, as it can also promote the reaction through the in situ generation of sulfate (B86663) esters that act as alkylating agents for the carboxylate. acs.org

Maintaining substantially anhydrous (water-free) conditions is critical for the success of the esterification process. rsc.orggoogle.comnih.gov The presence of water is detrimental for two main reasons. Firstly, water can hydrolyze the newly formed ester, shifting the reaction equilibrium backward and reducing the product yield. researchgate.net Secondly, water can interfere with the acid catalyst. rsc.org Therefore, the use of dry solvents and oven-dried reaction vessels is a standard practice to ensure an environment with minimal water content. rsc.org

To maximize the yield of D-leucine methyl ester, several reaction parameters can be optimized. The reaction temperature is a key factor; conducting the reaction at the reflux temperature of methanol accelerates the rate of reaction. researchgate.net Reaction time is also important, with typical durations ranging from several hours to overnight to ensure completion. rsc.org The stoichiometry of the reagents, particularly the use of an excess of methanol, helps to drive the equilibrium towards the formation of the ester product. google.com The concentration and choice of the acid catalyst also play a significant role in the reaction's efficiency. acs.org

Table 1: Key Parameters for Methyl Esterification of D-Leucine

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | HCl, H₂SO₄, or SOCl₂ in Methanol | Protonates the carbonyl oxygen, making the carbon more electrophilic. vaia.comscirp.org |

| Solvent | Methanol (in excess) | Acts as both the reactant and the solvent, driving the equilibrium forward. google.com |

| Temperature | Reflux | Increases reaction rate. researchgate.net |

| Environment | Anhydrous | Prevents hydrolysis of the ester product and interference with the catalyst. researchgate.netrsc.org |

| Reaction Time | Several hours to overnight | Ensures the reaction proceeds to completion. rsc.org |

Anhydrous Reaction Environment

Boc Protection of the α-Amino Group

Following the successful esterification, the next step is the protection of the α-amino group of the D-leucine methyl ester. The most common method for this is the introduction of a tert-butoxycarbonyl (Boc) group. organic-chemistry.org

The reagent of choice for this transformation is di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O). rsc.orgorganic-chemistry.org The reaction involves treating the D-leucine methyl ester with Boc anhydride in the presence of a suitable base. rsc.org The base is necessary to deprotonate the amino group, making it nucleophilic enough to attack the carbonyl carbon of the Boc anhydride. Common bases used for this purpose include triethylamine (B128534) (Et₃N) or sodium bicarbonate (NaHCO₃). rsc.orgias.ac.in The reaction is typically carried out in an organic solvent such as dichloromethane (B109758) (DCM) or dioxane, often at room temperature. rsc.orgnih.gov The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) to determine when the starting material has been fully consumed. rsc.org

Table 2: Typical Conditions for Boc Protection

| Parameter | Condition | Rationale |

|---|---|---|

| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | Reacts with the amino group to form a stable carbamate (B1207046). organic-chemistry.org |

| Base | Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃) | Acts as a proton scavenger to neutralize the acid byproduct and deprotonate the amine. rsc.orgias.ac.in |

| Solvent | Dichloromethane (DCM), Dioxane, Tetrahydrofuran (B95107) (THF) | Provides a suitable medium for the reaction. rsc.orgwiley-vch.de |

| Temperature | 0°C to Room Temperature | Allows for a controlled reaction rate. rsc.org |

| Reaction Time | Several hours | Ensures complete conversion to the N-Boc protected product. rsc.org |

Role of Tertiary Bases in HCl Scavenging

During the synthesis of this compound, which often starts from D-leucine methyl ester hydrochloride, the neutralization of the hydrochloride salt is a critical step. This is typically achieved by the addition of a tertiary base. The primary role of the tertiary base is to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) and liberating the free amine of the D-leucine methyl ester for subsequent reaction with the Boc-protection agent, such as di-tert-butyl dicarbonate (Boc₂O). google.comorganic-chemistry.org

Commonly employed tertiary bases for this purpose include triethylamine (TEA), N,N-diisopropylethylamine (DIEA), and N-methylmorpholine (NMM). google.com The choice of base can influence the reaction rate and the formation of byproducts. For instance, while TEA is widely used, the selection of a more sterically hindered base like DIEA can sometimes be advantageous in minimizing side reactions. google.com The base facilitates the deprotonation of the amino acid ester hydrochloride, allowing the nucleophilic nitrogen to attack the electrophilic carbonyl carbon of the Boc anhydride. organic-chemistry.org In some protocols, inorganic bases such as sodium bicarbonate or sodium hydroxide (B78521) can also be used, provided the amino acid derivative is soluble in the reaction medium. sigmaaldrich.com

The efficiency of the Boc protection is dependent on the effective neutralization of HCl. Failure to completely scavenge the acid can lead to the protonation of the amino group, rendering it unreactive towards the Boc anhydride and resulting in low yields.

Solvent Systems for Boc Protection

The choice of solvent system is crucial for the successful synthesis of this compound, as it influences the solubility of reactants, reaction kinetics, and the ease of product isolation. A variety of organic solvents can be employed for the Boc protection of amino esters. fishersci.co.uk

Commonly used solvents include:

Aprotic Solvents: Dichloromethane (DCM), chloroform (B151607), tetrahydrofuran (THF), and dioxane are frequently used. fishersci.co.ukrsc.org These solvents are favored for their ability to dissolve both the amino ester and the Boc anhydride, facilitating a homogeneous reaction mixture.

Polar Aprotic Solvents: Acetonitrile and dimethylformamide (DMF) are also effective solvents for this transformation. fishersci.co.uk

Alcoholic Solvents: Interestingly, alcoholic solvents like methanol and isopropanol (B130326) have been shown to enhance the rate of Boc protection, even in the absence of a base for certain substrates. wuxibiology.com In the context of this compound synthesis, methanol can also serve as a reactant if the synthesis starts from D-leucine itself.

Aqueous Mixtures: Reactions can also be carried out in aqueous-organic mixtures, such as aqueous dioxane or aqueous acetone (B3395972), particularly when using water-soluble amino acid salts. sigmaaldrich.com A mixture of acetone and water has been reported to significantly improve yields and shorten reaction times. google.com

The selection of the solvent system often depends on the specific starting material and the chosen base. For example, when using D-leucine methyl ester hydrochloride and a tertiary amine, an aprotic solvent like DCM or THF is a common choice.

Table 1: Common Solvent Systems for Boc Protection

| Solvent Type | Examples | Key Characteristics |

| Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Chloroform | Good solubility for reactants, facilitates homogeneous reaction. fishersci.co.ukrsc.org |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Effective for dissolving a wide range of substrates. fishersci.co.uk |

| Alcoholic | Methanol, Isopropanol | Can accelerate the reaction rate. wuxibiology.com |

| Aqueous Mixtures | Aqueous Dioxane, Aqueous Acetone | Useful for water-soluble starting materials. sigmaaldrich.comgoogle.com |

Advanced Synthetic Approaches

To improve the efficiency, environmental impact, and speed of this compound synthesis, several advanced methodologies have been developed. These approaches often offer advantages over traditional methods in terms of reaction time, yield, and sustainability.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of protected amino acids. acs.orgnih.gov The application of microwave energy can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. researchgate.net

One-pot syntheses offer a streamlined approach by combining multiple reaction steps into a single procedure without isolating intermediates. For the synthesis of this compound, a one-pot protocol could involve the direct reaction of D-leucine with methanol and Boc anhydride under microwave irradiation. This method avoids the isolation of the intermediate D-leucine methyl ester, thereby saving time and resources. Such protocols have been successfully applied to the synthesis of various N-protected amino acid esters. beilstein-journals.org

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by minimizing the use of hazardous organic solvents. oatext.com Microwave-assisted solvent-free synthesis of this compound can be achieved by directly mixing D-leucine, methanol, and Boc anhydride and irradiating the mixture. This approach is not only environmentally benign but can also lead to very short reaction times and high yields. researchgate.netresearchgate.net The use of microwave irradiation under solvent-free conditions has been demonstrated to be effective for the N-tert-butoxycarbonylation of amines. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Consumption | Higher | Lower |

| Yield | Often lower | Often higher researchgate.net |

| Solvent Use | Significant | Can be minimized or eliminated researchgate.net |

One-Pot Protocols

Enzymatic Esterification

Enzymatic methods offer a highly selective and environmentally friendly alternative for the synthesis of amino acid esters. Lipases are a class of enzymes that can catalyze esterification reactions with high enantioselectivity under mild conditions. wur.nl

In the context of this compound synthesis, a lipase (B570770) could be used to catalyze the esterification of Boc-D-leucine with methanol. This approach is particularly advantageous for its high specificity, which can prevent racemization and other side reactions. Porcine pancreatic lipase (PPL) and lipases from Aspergillus niger have been shown to be effective in the enantioselective hydrolysis of N-protected amino acid esters, a related process. tandfonline.com While direct enzymatic esterification of N-protected amino acids has been studied, the specific application to this compound would involve the selection of an appropriate lipase and optimization of reaction conditions such as pH, temperature, and solvent system (often a non-aqueous medium to favor synthesis over hydrolysis). wur.nlfao.org This method holds promise for a green and highly specific synthesis of this compound.

Lipase-Catalyzed Reactions

Lipase-catalyzed synthesis presents a green alternative to traditional chemical methods for producing this compound. Lipases, such as that from Burkholderia cepacia, can catalyze the formation of the peptide bond. researchgate.net One studied approach involves the reaction of a β-lactam with a protected α-amino acid, where the lipase facilitates the coupling. researchgate.net

Research has demonstrated the feasibility of using lipase from porcine pancreas (PPL) for synthesizing dipeptides containing D-amino acids. capes.gov.br For instance, the synthesis of Bz-Tyr-D-Ala-NH2 from Bz-L-Tyr-OEt and H-D-Ala-NH2 has been achieved with yields up to 90% in a 3-methyl-3-pentanol (B165633) medium containing 5% (v/v) buffer. capes.gov.br This highlights the potential of lipases to specifically recognize and react with D-amino acid derivatives. capes.gov.br In such reactions, the enzyme forms an acyl-enzyme intermediate with an activated acyl donor, which then reacts with an amino acid derivative (acyl acceptor) to form the peptide bond. ethz.ch

The choice of acyl donor is crucial. N-protected α-carboxy esters of amino acids like L-alanine, L-arginine, L-histidine, L-tryptophan, and L-phenylalanine have been successfully used as acyl donors in lipase-catalyzed peptide synthesis. capes.gov.br

Application of Ionic Liquids

Ionic liquids (ILs) have emerged as promising solvents and catalysts in peptide synthesis due to their unique properties, such as low volatility, high thermal stability, and recyclability. nih.govorganic-chemistry.org They can serve as effective media for lipase-catalyzed reactions. For example, the synthesis of this compound has been reported with yields of 80-85% at 45°C in ionic liquids like [BMIM][BF₄], avoiding the use of harsh acids.

The use of ILs can be multifaceted. They can act as solvents, and in some cases, protected amino acids themselves can be converted into ionic liquids (Boc-AAILs). nih.gov These Boc-AAILs can then be used directly in dipeptide synthesis with common coupling reagents. nih.gov The polar nature of certain ionic liquids can also be beneficial for solubilizing the starting amino acids and coupling agents. nih.gov

Research has explored various ionic liquids, such as 1,3-disubstituted imidazolium-based ILs, which have been successfully applied as additives in enzymatic syntheses. nih.gov The choice of ionic liquid can influence reaction yields, with some studies showing comparable or even improved results compared to traditional organic solvents. nih.govresearchgate.net

Table 1: Comparison of

| Methodology | Key Features | Typical Reagents/Conditions | Reported Yields |

|---|---|---|---|

| Lipase-Catalyzed Reaction | Enzymatic catalysis, mild conditions. | Porcine Pancreas Lipase (PPL), 3-methyl-3-pentanol with buffer. | Up to 90% for similar dipeptides. capes.gov.br |

| Ionic Liquid Application | Green solvent, potential for recyclability. | [BMIM][BF₄], 45°C. | 80-85%. |

Stereochemical Considerations in Synthesis

Maintaining the stereochemical integrity of the D-leucine moiety is paramount during the synthesis of this compound. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant concern, particularly during the esterification step.

Prevention of Racemization During Esterification

The α-hydrogen of D-leucine is susceptible to base-induced racemization. Therefore, careful control of reaction conditions is necessary to prevent the formation of the undesired L-isomer.

Strict pH control is a critical factor in preventing racemization. Acidic conditions are generally favored to suppress the deprotonation of the α-carbon. During the workup phase of the synthesis, a buffered extraction at a pH of 6–7 is often employed to neutralize any basic residues without introducing strongly acidic conditions that could cleave the Boc protecting group. In some procedures, the aqueous layer is acidified to a pH of 2-3 with a mild acid like KHSO₄ solution before extraction to ensure the complete protonation of the carboxyl group and minimize base-catalyzed side reactions. nih.govrsc.org

Utilizing an excess of methanol serves a dual purpose in the esterification reaction. Firstly, it acts as the solvent for the reaction. Secondly, and more importantly, its high concentration drives the equilibrium towards the formation of the methyl ester, in accordance with Le Chatelier's principle. This helps to ensure a complete and rapid reaction, which in turn minimizes the time the amino acid is exposed to conditions that could potentially induce racemization. The use of reagents like chlorotrimethylsilane (B32843) in methanol is a common method for esterification. nih.gov

Impact of pH Control

Purification and Characterization of this compound

After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and any racemized impurities. The purified compound is then characterized to confirm its identity and purity.

Purification is typically achieved through column chromatography on silica (B1680970) gel, often using a gradient of solvents like hexane (B92381) and ethyl acetate (B1210297). The progress of the purification can be monitored by thin-layer chromatography (TLC). nih.gov Following column chromatography, the solvent is removed under reduced pressure to yield the purified product. google.com

Characterization of this compound involves a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure of the compound. rsc.orglongdom.org

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound. rsc.org

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is essential for determining the enantiomeric purity of this compound and ensuring that no racemization has occurred. A purity of ≥ 98% is often required for applications in peptide synthesis. chemimpex.com

Optical Rotation : The specific optical rotation is measured to confirm the stereochemical identity of the D-enantiomer. chemimpex.com

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. longdom.org

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | tert-Butoxycarbonyl-D-leucine methyl ester |

| Boc-L-Leu-OMe | tert-Butoxycarbonyl-L-leucine methyl ester |

| [BMIM][BF₄] | 1-Butyl-3-methylimidazolium tetrafluoroborate |

| PPL | Porcine Pancreas Lipase |

| Bz-Tyr-D-Ala-NH2 | Benzoyl-L-tyrosyl-D-alaninamide |

| Bz-L-Tyr-OEt | Benzoyl-L-tyrosine ethyl ester |

| H-D-Ala-NH2 | D-Alaninamide |

| KHSO₄ | Potassium bisulfate |

| HCl | Hydrochloric acid |

| NaOH | Sodium hydroxide |

| Z-Ala-MeLeu-OMe | Benzyloxycarbonyl-L-alanyl-N-methyl-L-leucine methyl ester |

| Boc-AAILs | tert-Butoxycarbonyl-protected amino acid ionic liquids |

| [emim][OH] | 1-Ethyl-3-methylimidazolium hydroxide |

| [C₄mim][PF₆] | 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) |

| [C₄mim][BF₄] | 1-Butyl-3-methylimidazolium tetrafluoroborate |

| [C₂pyr][BF₄] | N-Ethylpyridinium tetrafluoroborate |

| Boc-Leu-Trp-OEt | tert-Butoxycarbonyl-L-leucyl-L-tryptophan ethyl ester |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | Hydroxybenzotriazole |

| DCC | Dicyclohexylcarbodiimide (B1669883) |

| TFA | Trifluoroacetic acid |

| LiOH | Lithium hydroxide |

| NaBH₄ | Sodium borohydride |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| Oc-Gly-Ala-OMe | Octanoyl-glycyl-L-alanine methyl ester |

| Boc-Leu-DIva-OMe | tert-Butoxycarbonyl-L-leucyl-D-isovaline methyl ester |

| Aib-OMe | α-Aminoisobutyric acid methyl ester |

| Boc-Leu-Aib-OMe | tert-Butoxycarbonyl-L-leucyl-α-aminoisobutyric acid methyl ester |

| Boc-Ser-Ile-Leu-OMe | tert-Butoxycarbonyl-L-seryl-L-isoleucyl-L-leucine methyl ester |

| Z-Gly-paranitrophenylester | Benzyloxycarbonyl-glycine p-nitrophenyl ester |

| Ser-OMe | L-Serine methyl ester |

| Ala-Leu | L-Alanyl-L-leucine |

| Boc-Leu-pentafluorophenyl ester | tert-Butoxycarbonyl-L-leucine pentafluorophenyl ester |

| Boc-Glu(OBzl)-NH2 | tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester amide |

| EEDQ | N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline |

| Boc-L-leucyl-L-leucine | tert-Butoxycarbonyl-L-leucyl-L-leucine |

| Boc-L-leucyl-D-leucinamide | tert-Butoxycarbonyl-L-leucyl-D-leucinamide |

| l-N-(Me)Leu-OMe | N-Methyl-L-leucine methyl ester |

| l-N-(Me)Phe-OMe | N-Methyl-L-phenylalanine methyl ester |

| Boc-l-Pro-l-N-(Me)Leu-OMe | tert-Butoxycarbonyl-L-prolyl-N-methyl-L-leucine methyl ester |

| Boc-l-Pro-l-N-(Me)Phe-OMe | tert-Butoxycarbonyl-L-prolyl-N-methyl-L-phenylalanine methyl ester |

| Boc-BZN-OMe | tert-Butoxycarbonyl-ortho-nitrobenzyl-glycine methyl ester |

| N-Fmoc-Ala-OH | N-(9-Fluorenylmethyloxycarbonyl)-L-alanine |

| H-d-Ser-OMe | D-Serine methyl ester |

| H-d-Thr-OMe | D-Threonine methyl ester |

| H-d-His-OMe | D-Histidine methyl ester |

| β-Ala-OMe | β-Alanine methyl ester |

| TosMIC | Tosylmethyl isocyanide |

| [bmim]Br | 1-Butyl-3-methylimidazolium bromide |

| [bmim][BF₄] | 1-Butyl-3-methylimidazolium tetrafluoroborate |

| [bmim][PF₆] | 1-Butyl-3-methylimidazolium hexafluorophosphate |

| X¼pNA | p-Nitroanilide |

| OMe | Methyl ester |

| OEt | Ethyl ester |

| Boc-Phe-OMe | tert-Butoxycarbonyl-L-phenylalanine methyl ester |

| Leu⁵-enkephalin | Leucine-enkephalin |

| Z-MeLeu-OMe | Benzyloxycarbonyl-N-methyl-L-leucine methyl ester |

| Z-Ala-MeLeu-OBzl | Benzyloxycarbonyl-L-alanyl-N-methyl-L-leucine benzyl (B1604629) ester |

| Z-MeIle-OMe | Benzyloxycarbonyl-N-methyl-L-isoleucine methyl ester |

| Z-Ile-OMe | Benzyloxycarbonyl-L-isoleucine methyl ester |

| Z-Ala-Leu-OMe | Benzyloxycarbonyl-L-alanyl-L-leucine methyl ester |

| Boc-Ala-Pro-OMe | tert-Butoxycarbonyl-L-alanyl-L-proline methyl ester |

| Fmoc-Orn(Boc)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-(tert-butoxycarbonyl)-L-ornithine |

| Bz(NO2)-Orn(Boc)-OH | Nα-(p-Nitrobenzoyl)-Nδ-(tert-butoxycarbonyl)-L-ornithine |

| Fmoc-Orn(Boc)-OCH3 | Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-(tert-butoxycarbonyl)-L-ornithine methyl ester |

| Oc-Gly-Ala-OH | Octanoyl-glycyl-L-alanine |

| Boc-Ala-Leu-Aib-OH | tert-Butoxycarbonyl-L-alanyl-L-leucyl-α-aminoisobutyric acid |

| Boc-Ala-Ile-Leu-OH | tert-Butoxycarbonyl-L-alanyl-L-isoleucyl-L-leucine |

| Boc-Ala-Ile-Leu-CH₂OH | tert-Butoxycarbonyl-L-alanyl-L-isoleucyl-L-leucinol |

| N-Me-Leu | N-Methyl-L-leucine |

| Leu-1 | Leucine-1 |

| Leu-2 | Leucine-2 |

| Leu-3 | Leucine-3 |

Liquid-Liquid Extraction Techniques

Liquid-liquid extraction is a fundamental and widely used work-up procedure in the synthesis of N-Boc protected amino acid esters. rsc.orgwikipedia.org This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org Following the esterification of Boc-D-Leucine, the reaction mixture is typically worked up using an extractive procedure to partition the desired product from water-soluble impurities.

The crude reaction mixture is first dissolved in a water-immiscible organic solvent, such as ethyl acetate (EtOAc), dichloromethane (DCM), or chloroform (CHCl₃). rsc.orgglobalresearchonline.netgoogle.com This organic phase is then subjected to a series of washes with aqueous solutions.

Typical Washing Protocol:

Acidic Wash: A wash with a dilute acidic solution, such as 5% HCl or 1N KHSO₄, is performed to remove any unreacted basic compounds, like amine coupling partners or basic catalysts (e.g., triethylamine, N-methylmorpholine). globalresearchonline.netwiley-vch.deias.ac.in

Basic Wash: Subsequently, the organic layer is washed with a basic solution, commonly 5% sodium bicarbonate (NaHCO₃) or another weak base. globalresearchonline.netgoogle.comias.ac.in This step effectively removes unreacted Boc-D-Leu-OH and any acidic by-products.

Brine Wash: A final wash with a saturated sodium chloride (NaCl) solution, known as brine, is used to remove the bulk of the dissolved water from the organic solvent, breaking up any emulsions that may have formed. google.comwiley-vch.deptfarm.pl

After the sequential washes, the organic layer containing the purified this compound is dried over an anhydrous salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the product. globalresearchonline.netgoogle.com While this method is effective for removing many impurities, it may not separate the target compound from structurally similar organic by-products, often necessitating further purification. rsc.org

Table 1: Common Solvents and Reagents in Liquid-Liquid Extraction of Boc-Amino Acid Esters

| Purpose | Reagent/Solvent | Typical Concentration | Reference |

|---|---|---|---|

| Extraction Solvent | Ethyl Acetate (EtOAc) | - | google.comwiley-vch.de |

| Extraction Solvent | Chloroform (CHCl₃) | - | globalresearchonline.netias.ac.in |

| Acidic Wash | Hydrochloric Acid (HCl) | 1N - 5% (aq) | globalresearchonline.netgoogle.com |

| Acidic Wash | Potassium Bisulfate (KHSO₄) | Dilute (aq) | wiley-vch.dersc.org |

| Basic Wash | Sodium Bicarbonate (NaHCO₃) | 5% - Saturated (aq) | globalresearchonline.netgoogle.comias.ac.in |

| Drying Agent | Sodium Sulfate (Na₂SO₄) | Anhydrous | globalresearchonline.netgoogle.comwiley-vch.de |

Recrystallization Protocols

Recrystallization is a purification technique used to separate a crystalline product from soluble impurities. For some Boc-protected amino acids and small peptides that are solid at room temperature, recrystallization can be an effective method to achieve high purity. globalresearchonline.net The process relies on the principle that the solubility of a compound in a solvent increases with temperature.

A suitable solvent system must be identified where the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature. For related compounds, systems such as chloroform-petroleum ether or methanol-diethyl ether have been utilized. globalresearchonline.net

General Recrystallization Procedure:

The crude product is dissolved in a minimum amount of a suitable hot solvent (e.g., chloroform or methanol).

The hot solution is filtered, if necessary, to remove any insoluble impurities.

The filtrate is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals as the solubility of the product decreases.

An anti-solvent (e.g., petroleum ether or diethyl ether), in which the product is insoluble, can be added to induce further precipitation. globalresearchonline.net

The solution is often cooled further in an ice bath to maximize the yield of the crystals.

The purified crystals are then collected by filtration, washed with a small amount of the cold anti-solvent, and dried under a vacuum.

It is important to note that many protected amino acid esters, including the related diastereomer Boc-Ala-Leu-OMe, are isolated as oils or semisolid masses, which makes crystallization challenging or impossible. globalresearchonline.net In such cases, chromatography is the preferred method of purification.

Chromatographic Purification Methods

Column chromatography is one of the most powerful and commonly employed methods for the purification of protected amino acids and peptides, offering high resolution to separate the target compound from closely related impurities. wiley-vch.demdpi.com The technique relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent or solvent mixture).

For compounds like this compound, normal-phase column chromatography on silica gel is standard. The selection of the eluent system is crucial for effective separation. A non-polar solvent is typically mixed with a more polar solvent to achieve the desired elution profile. A common strategy involves starting with a low-polarity eluent and gradually increasing the polarity to elute the components based on their affinity for the stationary phase.

Research on the synthesis of a closely related dipeptide, N-Boc-D-Leu-L-Leu-OMe, demonstrated successful purification using column chromatography on silica gel with a 1:1 mixture of ethyl acetate and cyclohexane (B81311) as the eluent. mdpi.com Other studies on similar Boc-protected peptides have utilized solvent systems based on dichloromethane (DCM) and methanol (MeOH). wiley-vch.de

Table 2: Exemplary Chromatographic Conditions for Purification of Boc-Leucine Derivatives

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| N-Boc-D-Leu-L-Leu-OMe | Silica Gel | Ethyl Acetate / Cyclohexane (1:1) | mdpi.com |

| N-Boc-L-Leu-L-Leu-OMe | Silica Gel | Ethyl Acetate / Cyclohexane (1:1) | mdpi.com |

| Boc-Ala-D-Leu-Nle-Gly-OMe | Silica Gel | DCM / MeOH (97.5:2.5) | wiley-vch.de |

| Boc-Leu-Alg-OMe | Silica Gel | DCM / MeOH (9:1) used for Rf value | wiley-vch.de |

The progress of the separation is monitored by Thin-Layer Chromatography (TLC), allowing for the identification and collection of fractions containing the pure product. wiley-vch.de After pooling the relevant fractions, the solvent is evaporated under reduced pressure to yield the purified this compound.

Compound Index

Applications of Boc D Leu Ome in Peptide Chemistry

Role as a Protecting Group in Peptide Synthesis

The strategic use of protecting groups is a cornerstone of peptide synthesis, preventing unwanted side reactions and ensuring that amino acids are linked in the correct sequence. The Boc group in Boc-D-Leu-OMe plays a critical role in this strategy.

The primary function of the tert-butyloxycarbonyl (Boc) group in this compound is to selectively block the reactivity of the amino group of D-leucine. The Boc group is chemically robust enough to withstand various reaction conditions, particularly those used for peptide coupling. chemimpex.comresearchgate.net This stability prevents the D-leucine moiety from self-polymerizing or reacting prematurely with other activated amino acids.

The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). escholarship.org This deprotection step yields a free amino group (H-D-Leu-OMe), which is then ready to be coupled with the activated carboxyl group of another N-protected amino acid in the growing peptide chain. escholarship.orgnih.gov This ability to be selectively added and removed is what makes the Boc group an effective tool for the stepwise assembly of peptides. chemimpex.com

By providing a stable yet removable shield for the amino group, this compound is instrumental in the synthesis of complex peptides, including dipeptides, tripeptides, and larger polypeptide chains. chemimpex.comacs.org Chemists can strategically deprotect either the N-terminus (by removing the Boc group) or the C-terminus (by hydrolyzing the methyl ester to a carboxylic acid) to dictate the direction of peptide chain elongation. nih.govrsc.org

For instance, in the total synthesis of complex natural products like lipovelutibols, Boc-protected amino acids, including Boc-leucine, are used in a stepwise fashion. nih.govacs.org A protected dipeptide fragment, such as Boc-Leu-Aib-OMe, can be synthesized, then deprotected at its N-terminus and coupled with another protected amino acid to form a tripeptide, like Boc-Ala-Leu-Aib-OMe. nih.govacs.org This methodical approach is essential for building intricate sequences and incorporating non-standard or D-amino acids, which are common in many biologically active peptides.

Selective Protection of the Amino Group

Efficiency in Peptide Coupling Reactions

The ultimate goal of using protected amino acids is to efficiently form peptide bonds. This compound and its derivatives are versatile substrates in these crucial coupling reactions.

This compound is a precursor for forming dipeptides and subsequently, larger peptide structures. After converting the methyl ester to a carboxylic acid (Boc-D-Leu-OH), it can be coupled with another amino acid ester. Conversely, after removing the Boc group (H-D-Leu-OMe), it can be coupled with an N-protected amino acid. Literature provides numerous examples of these coupling reactions. For example, Boc-Leu-OH has been coupled with H-Phe-OMe to produce the dipeptide Boc-Leu-Phe-OMe in 99% yield. escholarship.org These dipeptide units can then be elongated in a stepwise manner to create larger, more complex peptide backbones. nih.govacs.orgnih.gov

The following table showcases examples of peptides synthesized using a Boc-leucine starting material.

| Starting Boc-Amino Acid | Coupled Amino Acid/Peptide | Resulting Peptide | Coupling Agent(s) | Reference |

| Boc-leucine | H-Aib-OMe | Boc-Leu-Aib-OMe | EDC.HCl/HOBt | nih.gov |

| Boc-leucine | H-DIva-OMe | Boc-Leu-DIva-OMe | HBTU/HOBt | nih.gov |

| Boc-Leu-OH | H-Phe-OMe | Boc-Leu-Phe-OMe | TBTU/DIPEA | escholarship.org |

| Boc-Leu-OH | H-Leu-OMe | Boc-Leu-Leu-OMe | DCC/HOBt | rsc.org |

| Boc-Leu-Leu-OH | H-Glu-(OMe)₂ | Boc-Leu-Leu-Glu-(OMe)₂ | DCC/HOBt | rsc.org |

This compound derivatives demonstrate high efficiency when coupled with a wide array of amino acid esters. Its reactivity is not limited to standard proteinogenic amino acids. Research shows successful couplings with glycine, alanine, phenylalanine, isoleucine, and serine, as well as with sterically hindered or unconventional amino acids like α-aminoisobutyric acid (Aib) and D-isovaline (DIva). nih.govacs.orgluxembourg-bio.com This versatility makes it a valuable component for creating diverse peptide libraries and analogs of natural peptides. For example, the synthesis of the dipeptide Boc-D-Leu-Gly-OEt has been reported with good yield. luxembourg-bio.com

The success of a peptide coupling reaction often depends on the choice of the coupling agent, which activates the carboxylic acid group for nucleophilic attack by the amino group. A variety of coupling agents have been utilized with Boc-leucine derivatives, each with its own advantages.

Carbodiimides : Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling agents. rsc.orgptfarm.pl They are often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress racemization, a common side reaction where the amino acid's stereochemistry is inverted. nih.govuni-kiel.de

Onium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are known for their high efficiency and rapid reaction times. escholarship.orgnih.gov They have been successfully used to couple Boc-leucine with other amino acids, including in the synthesis of complex fragments. nih.gov

Phosphonium (B103445) Reagents : While less common in the provided examples, phosphonium reagents like BOP represent another class of effective coupling agents. uni-kiel.de

Anhydrides : Cyclic propylphosphonic anhydride (B1165640) (T3P®) has emerged as a powerful, biomimetic coupling reagent that promotes exceptionally fast reactions, often achieving full conversion in minutes. mdpi.com

The choice of agent can significantly impact the yield and purity of the final peptide. For instance, in a study comparing chiral tertiary amines with the coupling agent 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), the yield and enantiomeric enrichment of the resulting dipeptide varied, highlighting the nuanced interplay between all components in the reaction. luxembourg-bio.com The development of new agents like Oxyma-B continues to address challenges such as minimizing epimerization during the coupling of sensitive amino acids. mdpi.com

The following table provides a comparative look at different coupling conditions used for Boc-leucine derivatives found in the literature.

| Boc-Derivative | Coupling Partner | Coupling Agent/Additive | Base | Yield | Reference |

| Boc-Leu-OH | H-Leu-OMe | DCC/HOBt | Et₃N | 61.6% | rsc.org |

| Boc-leucine | H-Aib-OMe | EDC.HCl/HOBt | - | - | nih.gov |

| Boc-Leu-OH | H-Phe-OMe | TBTU | DIPEA | 99% | escholarship.org |

| rac-Boc-Leu-OH | H-Gly-OEt | CDMT/Strychnine | - | 76% | luxembourg-bio.com |

| N-Boc-Leu-OH | H-Leu-OMe | T3P® | DIPEA | >99% (Conversion) | mdpi.com |

Coupling with Various Amino Acids

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and this compound finds significant application within this technique, especially in the context of Boc-based protocols.

This compound is readily integrated into Boc-based SPPS protocols, a strategy often favored for the synthesis of "difficult" sequences. researchgate.net In this approach, the Nα-amino group of the growing peptide chain is temporarily protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is removed by treatment with an acid, typically trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid. researchgate.net Boc-D-Leu-OH, the saponified form of this compound, is the standard building block used for introducing D-leucine residues in Boc-SPPS. The use of Boc-protected amino acids can be advantageous as the repetitive TFA deprotection steps can help disrupt on-resin aggregation, a common issue in SPPS. researchgate.net While Fmoc-based SPPS has gained popularity due to milder cleavage conditions, Boc-SPPS remains a reliable method, particularly for complex and hydrophobic peptides. nih.gov

The synthesis of peptides rich in hydrophobic amino acids, such as leucine (B10760876), presents significant challenges due to the tendency of the growing peptide chain to aggregate on the solid support. nih.govnih.gov This aggregation can hinder the accessibility of reagents to the reaction site, leading to incomplete coupling and deprotection steps, and ultimately resulting in truncated or deletion sequences. nih.gov Peptides containing a high number of hydrophobic residues like leucine, valine, and phenylalanine are prone to forming stable secondary structures, such as β-sheets, which drive this aggregation. nih.gov The hydrophobicity of the Boc protecting group itself can sometimes contribute to these aggregation issues, especially with high-loading resins. sigmaaldrich.com

Several strategies have been developed to mitigate the problems associated with peptide aggregation during SPPS. These can be broadly categorized as modifications to external conditions and internal modifications to the peptide itself. nih.gov

External Condition Modifications:

Solvent Choice: The use of polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) can improve the solvation of the peptide-resin complex and disrupt aggregation. nih.gov A "magic mixture" of dichloromethane (DCM), DMF, and NMP has been successfully used for synthesizing hydrophobic sequences. nih.gov

Chaotropic Agents: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN), to the coupling or wash solutions can help to break up secondary structures and improve solvation. sigmaaldrich.com

Elevated Temperatures: Performing the synthesis at higher temperatures can disrupt hydrogen bonds and reduce aggregation. acs.org

Internal Peptide Modifications:

Backbone Protection: The introduction of backbone-protecting groups, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), can prevent interchain hydrogen bonding, a primary cause of aggregation. sigmaaldrich.com

Pseudoprolines: The incorporation of pseudoproline dipeptides, which are oxazolidine (B1195125) derivatives of serine or threonine, can introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures. nih.govsigmaaldrich.com

A summary of these strategies is presented in the table below.

| Strategy Category | Specific Approach | Mechanism of Action |

| External Conditions | Use of polar aprotic solvents (DMF, DMSO, NMP) nih.gov | Improves solvation of the peptide-resin complex. |

| Addition of chaotropic salts (LiCl, KSCN) sigmaaldrich.com | Disrupts secondary structures by interfering with hydrogen bonding. | |

| Elevated synthesis temperature acs.org | Provides energy to overcome aggregation-stabilizing interactions. | |

| Internal Modifications | Backbone protecting groups (Dmb, Hmb) sigmaaldrich.com | Sterically hinders interchain hydrogen bonding. |

| Pseudoproline dipeptides nih.govsigmaaldrich.com | Introduces a bend in the peptide backbone, disrupting secondary structure formation. |

Challenges in SPPS with Hydrophobic Peptides

Solution-Phase Peptide Synthesis Applications

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis and the preparation of specific peptide segments. This compound is also utilized in this classical approach.

In solution-phase synthesis, larger peptides are often constructed by coupling smaller, pre-synthesized peptide fragments in what is known as a segment condensation strategy. pnas.orgnih.gov this compound can be a starting material for the synthesis of these peptide fragments. For example, it can be deprotected at the ester terminus to yield Boc-D-Leu-OH, which can then be coupled to another amino acid ester. rsc.org Alternatively, the Boc group can be removed to allow coupling at the N-terminus. tum.de This approach allows for the purification of intermediates, which can lead to a final product of high purity. rsc.org The synthesis of Leu-Enkephalin, a pentapeptide, has been demonstrated using a solution-phase protocol with N-Boc protected monomers. mdpi.com Various coupling reagents, such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or HBTU, are employed to facilitate the amide bond formation between segments. pnas.orggoogle.com

For instance, the synthesis of a dipeptide fragment might proceed as follows:

Step 1: Saponification of this compound to Boc-D-Leu-OH.

Step 2: Coupling of Boc-D-Leu-OH with another amino acid methyl ester (e.g., H-Leu-OMe) using a coupling agent like DCC/HOBt to form Boc-D-Leu-Leu-OMe. rsc.org

This compound is also a useful precursor in the synthesis of cyclic peptides. nih.gov The inclusion of D-amino acids like D-leucine can promote the formation of specific turn structures that facilitate cyclization. The general strategy involves the synthesis of a linear peptide precursor using solution-phase methods, often employing Boc protection for the N-terminus and a methyl or other simple ester for the C-terminus. nih.govznaturforsch.comasianpubs.org

The key steps for synthesizing a cyclic peptide using this compound as a starting point are outlined below:

| Step | Description |

| 1. Linear Peptide Synthesis | The linear peptide sequence is assembled step-by-step or through segment condensation in solution. This compound can be incorporated into this linear chain. znaturforsch.comnih.gov |

| 2. Deprotection | The N-terminal Boc group and the C-terminal ester group of the linear peptide are removed to expose the free amine and carboxylic acid. znaturforsch.com |

| 3. Cyclization | The deprotected linear peptide is subjected to high dilution conditions with a coupling agent to favor intramolecular cyclization over intermolecular polymerization. znaturforsch.com |

For example, in the synthesis of the cyclic peptide Viscumamide, a linear pentapeptide precursor, Boc-Leu-Ile-Leu-Ile-Leu-OMe, was synthesized and subsequently deprotected and cyclized. znaturforsch.com Similarly, cyclic peptide inhibitors of human renin have been prepared from linear precursors containing D-amino acids, synthesized using solution-phase methods with Boc protection. nih.gov

Segment Condensation Approaches

Deprotection Strategies

In the field of peptide chemistry, the strategic removal of protecting groups is a critical step that dictates the success of a synthetic route. For the N-protected amino acid derivative this compound, specific strategies are employed to selectively cleave the tert-butoxycarbonyl (Boc) group and the methyl ester, facilitating the stepwise elongation of peptide chains.

Selective Removal of the Boc Group Under Acidic Conditions

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various reaction conditions and its susceptibility to cleavage under specific acidic conditions. semanticscholar.orgjk-sci.com The selective removal of the Boc group from this compound, or related peptide fragments, is a fundamental step to liberate the N-terminal amine for subsequent coupling reactions. researchgate.net

This deprotection is typically achieved by treatment with strong acids. jk-sci.com The generally accepted mechanism involves the protonation of the Boc group's carbonyl oxygen by the acid. jk-sci.com This initial step triggers the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine of the D-leucine methyl ester. jk-sci.com

A variety of acidic reagents and solvent systems have been successfully employed for this transformation. Trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM), is one of the most common and effective reagents for Boc deprotection. jk-sci.comnih.govacs.org Other established methods include the use of hydrogen chloride (HCl) in an organic solvent like dioxane, or p-toluenesulfonic acid. jk-sci.comnih.gov More recently, alternative conditions have been explored, such as aqueous phosphoric acid or the use of Lewis acids like iron(III) chloride (FeCl₃), which has been shown to effectively remove the Boc group from amino acid methyl esters within 30 minutes. researchgate.netmdpi.comorganic-chemistry.org

The choice of reagent can be tailored based on the specific requirements of the synthetic step and the presence of other acid-sensitive functional groups within the peptide sequence.

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Solvent | Notes | References |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | A very common and efficient method for both solution and solid-phase synthesis. | jk-sci.comnih.govacs.org |

| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate (B1210297) | Provides the hydrochloride salt of the deprotected amine. | semanticscholar.orgnih.gov |

| p-Toluenesulfonic Acid (p-TsOH) | Dichloromethane/Tetrahydrofuran (B95107) | An effective Brønsted acid catalyst for deprotection. | mdpi.com |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | A milder, environmentally benign option that shows good selectivity. | semanticscholar.orgorganic-chemistry.org |

| Iron(III) Chloride (FeCl₃) | Dichloromethane (DCM) | A cost-effective Lewis acid catalyst that provides rapid deprotection. | researchgate.net |

Stability of the Methyl Ester During Deprotection

A key advantage of the Boc/methyl ester protection strategy in peptide synthesis is its orthogonality. This principle allows for the selective removal of one protecting group while another, which is labile under different conditions, remains intact. The stability of the methyl ester group under the acidic conditions required for Boc cleavage is a prime example of this orthogonality. semanticscholar.orgmasterorganicchemistry.com

During the acid-mediated deprotection of the Boc group, the methyl ester of this compound is generally stable and does not undergo hydrolysis. masterorganicchemistry.com Reagents like trifluoroacetic acid (TFA) are highly effective at cleaving the Boc carbamate (B1207046) without affecting the ester functionality. masterorganicchemistry.com This selectivity is crucial as it ensures the C-terminus remains protected, preventing unwanted side reactions and allowing for controlled, directional peptide chain elongation. masterorganicchemistry.com

Studies utilizing alternative deprotection systems, such as a deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid, have explicitly confirmed the stability of the methyl ester. mdpi.com Analysis of the reaction products by ¹H NMR spectroscopy showed the preservation of the characteristic methyl ester signal, indicating no significant degradation or hydrolysis occurred during the N-terminal deprotection. mdpi.com Similarly, aqueous phosphoric acid is noted for its ability to selectively deprotect tert-butyl carbamates while tolerating methyl esters. organic-chemistry.org This inherent stability allows for the isolation of the deprotected H-D-Leu-OMe salt, which is ready for the next coupling step in a peptide synthesis sequence.

Table 2: Research Findings on Methyl Ester Stability During Boc Deprotection

| Deprotection Reagent | Observation | Significance | References |

| Trifluoroacetic Acid (TFA) | Removes Boc group but leaves the methyl ester intact. | Allows for sequential peptide synthesis where the C-terminal ester is cleaved at a later stage. | masterorganicchemistry.com |

| Choline chloride/p-toluenesulfonic acid | No degradation of the methyl ester was observed via ¹H NMR analysis. | Demonstrates the selectivity of this greener deprotection method. | mdpi.com |

| Aqueous Phosphoric Acid | Effectively removes Boc group while tolerating methyl esters. | Provides a mild and selective method for deprotection without compromising the ester group. | organic-chemistry.org |

Hydrolysis of the Methyl Ester to Free Carboxylic Acid

Once the peptide chain has been assembled to the desired length, or if the C-terminal carboxylic acid is required for a specific coupling reaction (such as fragment condensation), the methyl ester of the D-leucine residue must be hydrolyzed. This transformation converts the ester back into a free carboxylic acid.

The most common method for methyl ester hydrolysis in peptide chemistry is saponification, which is carried out under basic conditions. chemguide.co.uk This reaction is typically performed by treating the peptide ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a solvent such as methanol (B129727) or a methanol/water mixture. nih.govacs.orgnih.gov The reaction is generally irreversible, as the resulting carboxylate salt is deprotonated under the basic conditions, driving the reaction to completion. chemguide.co.uk This method is widely used in the synthesis of peptide fragments, where the resulting carboxylic acid is activated for coupling with another peptide's free amine. nih.govacs.org

While less common for preparative purposes due to its reversible nature, acid-catalyzed hydrolysis is also possible. chemguide.co.uk This involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric acid. chemguide.co.uk However, for synthetic applications, alkaline hydrolysis is generally preferred due to its efficiency and the ease of product separation. chemguide.co.uk

Table 3: Conditions for Methyl Ester Hydrolysis

| Reagent(s) | Condition Type | Typical Product | References |

| Sodium Hydroxide (NaOH) in Methanol/Water | Alkaline Hydrolysis (Saponification) | Sodium salt of the carboxylic acid | nih.govacs.orgnih.gov |

| Lithium Hydroxide (LiOH) | Alkaline Hydrolysis (Saponification) | Lithium salt of the carboxylic acid | ptfarm.plchimia.ch |

| Dilute Hydrochloric Acid (HCl) and Water | Acid-Catalyzed Hydrolysis | Free carboxylic acid (in equilibrium) | chemguide.co.uk |

Boc D Leu Ome in Medicinal Chemistry and Drug Development

Development of Peptide Therapeutics

The chemical synthesis of peptides allows for precise control over their structure and the introduction of modifications to improve biological activity, enhance stability, and reduce side effects. bachem.com Boc-D-Leu-OMe is a key reagent in this process, enabling the creation of peptide-based drugs not found in nature. bachem.com The inclusion of D-amino acids is a well-established strategy to augment the therapeutic properties of bioactive peptides. mdpi.com

The ability of a peptide to target a specific biological pathway is fundamentally linked to its three-dimensional conformation. The incorporation of D-amino acids, using precursors like this compound, is a powerful strategy to induce or stabilize specific secondary structures, such as helices and turns. mdpi.com These defined structures are crucial for enhancing the affinity and selectivity of the peptide for its intended biological target, such as a cell surface receptor or an enzyme active site. mdpi.com

Research has demonstrated that peptides containing D-leucine can form robust helical structures. For instance, a 14-residue peptide composed of two distinct heptapeptide (B1575542) segments with opposite chirality, including a Boc-D-Val-D-Ala-D-Leu sequence, was shown to form an ambidextrous helix where the handedness was determined by the configuration of the amino acid sequences. researchgate.net This precise structural control is essential for designing peptides that can effectively interact with and modulate specific biological pathways, a key goal in modern drug development. chemimpex.comfrontiersin.org

The development of peptides with selective toxicity toward cancer cells is a major focus of oncological research. nih.gov The inclusion of D-amino acids derived from building blocks like this compound has been shown to significantly enhance the anticancer potency of certain peptides. mdpi.commdpi.com

A notable example is the modification of brevinin-1OS (B1OS), a peptide derived from frog skin. Researchers designed a variant, B1OS-D-L, by adding a single D-leucine residue to the parent peptide. This modification resulted in an approximately tenfold increase in both antibacterial and anticancer activity. mdpi.comresearchgate.net Strikingly, the B1OS-D-L variant demonstrated a significantly increased killing speed against human non-small cell lung cancer cells; at a concentration of 10 μM, no viable cancer cells survived after a two-hour treatment, while the peptide exhibited low cytotoxicity toward normal cells. mdpi.commdpi.com Further studies have explored diastereomeric lytic peptides containing both D- and L-forms of leucine (B10760876) and lysine, which proved to be highly toxic and more selective for cancer cells than many native antimicrobial peptides. nih.gov

| Peptide | Organism | MIC (μM) | HC₅₀ (μM) |

| B1OS (Parent Peptide) | S. aureus | 32 | >128 |

| MRSA | 64 | ||

| E. faecalis | 64 | ||

| B1OS-D-L (D-Leu variant) | S. aureus | 2 | 74.5 |

| MRSA | 4 | ||

| E. faecalis | 8 | ||

| Data sourced from a study on brevinin-1OS and its D-leucine modified analogue. mdpi.com MIC (Minimum Inhibitory Concentration) indicates antibacterial potency. HC₅₀ (Half-maximal hemolytic concentration) indicates cytotoxicity to red blood cells. |

A primary challenge in developing peptide-based drugs is their rapid degradation by proteolytic enzymes in the body. Incorporating D-amino acids is a cornerstone strategy to overcome this limitation. mdpi.comresearchgate.net Peptides containing D-leucine are significantly more resistant to proteolysis, which increases their circulatory half-life and makes them more effective and durable enzyme inhibitors. researchgate.net

This principle is applied in the design of inhibitors for various proteases. For example, research into collagenase, an enzyme involved in cancer metastasis and wound healing, has shown that substituting a D-amino acid (D-Alanine) at the enzyme's cleavage site inhibits its activity. plos.org This demonstrates that the change in chirality directly blocks the enzyme-substrate interaction. plos.org Similarly, a protocol for synthesizing a library of derivatives of bestatin, a natural inhibitor of metalloaminopeptidases, was developed using N-Boc-D-amino acids as key starting materials to generate potent enzyme inhibitors. nih.gov The use of this compound and related D-amino acid precursors is thus integral to creating stable and effective peptide-based enzyme inhibitors for therapeutic use. nih.gov

Applications in Cancer Therapy

Bioconjugation Processes

Bioconjugation involves linking biomolecules to other moieties, such as drugs or imaging agents, to create novel constructs with improved therapeutic or diagnostic properties. nih.gov The stability and targeting ability of the biomolecule are paramount to the success of the conjugate.

The synthesis of complex natural products often requires robust and reliable chemical methods. The use of D-amino acid precursors is well-established in this area. For example, in the total synthesis of the cyclic pentapeptide Lajollamide A, the precursor D-Leu-OMe was used as a starting material for a key tripeptide fragment. mdpi.com

| Reactant 1 | Reactant 2 | Coupling Protocol | Product | Yield |

| N-Boc-L-Leu (13) | L-Leu-OMe (15) | EDC, HOBt, NEt₃ in CH₂Cl₂ | N-Boc-L-Leu-L-Leu-OMe (17) | 85% |

| Data from the synthesis of a precursor for Lajollamide A, illustrating a standard peptide coupling yield. mdpi.com The synthesis plan for a diastereomer of the final product utilized D-Leu-OMe (18). mdpi.com |

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, minimizing systemic toxicity. researchgate.net Peptides are widely used to functionalize nanoparticles and other delivery vehicles to target specific cells or tissues, such as tumors. mdpi.comnih.gov The incorporation of D-amino acids into these targeting peptides can significantly improve the performance of the delivery system. nih.gov

One innovative approach involves self-assembling peptides made from D-amino acids. Researchers developed a supramolecular nanofiber system using a D-amino acid-based peptide as a carrier for the hydrophobic anticancer drug 10-hydroxycamptothecin (B1684218) (HCPT). acs.org The resulting drug-loaded D-peptide nanofibers (d-fiber-HCPT) demonstrated superior selectivity and antitumor activity both in vitro and in vivo compared to a similar system made from L-amino acids. acs.org This highlights the potential of using building blocks like this compound to construct advanced, highly stable, and effective targeted delivery systems for cancer therapy and other applications. nih.govacs.org

Linking Biomolecules for Enhanced Drug Efficacy

Design of Peptides Resistant to Enzymatic Degradation

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in the body. These enzymes are highly specific for cleaving peptide bonds between L-amino acids, the exclusive building blocks of proteins in most higher organisms. lifetein.comjpt.com The introduction of a D-amino acid, such as D-leucine, into a peptide chain fundamentally alters its three-dimensional structure at the point of insertion.

This altered stereochemistry makes the peptide bond resistant to recognition and cleavage by standard proteases. lifetein.comnih.gov Consequently, peptides containing D-amino acids exhibit significantly enhanced stability and a longer biological half-life. lifetein.compnas.org This resistance to enzymatic breakdown is a critical design feature for creating more effective and durable peptide drugs. jpt.com

A clear demonstration of this principle was shown in a study involving a synthetic peptide derived from the MUC2 mucin, an important epitope in cancer research. Researchers synthesized variants of the peptide where the terminal L-amino acids were replaced with their D-counterparts. These partially modified D-peptides showed high resistance to proteolytic degradation when exposed to human serum and rat liver lysosomal preparations, environments rich in degradative enzymes. pnas.org This enhanced stability was achieved while preserving the peptide's ability to be recognized by its target antibody, highlighting the feasibility of using D-amino acid substitution to construct stable and functional synthetic antigens. pnas.org

Lead Optimization in Drug Discovery

The substitution of an L-amino acid with a D-isomer like D-leucine can do more than just increase stability; it can directly enhance the desired biological activity of a peptide. This structural modification can optimize a peptide's conformation, hydrophobicity, and interaction with its biological target. nih.gov

A compelling example is the modification of a naturally derived antimicrobial peptide (AMP), Brevinin-1OS (B1OS). The parent peptide showed only moderate activity. However, when a D-leucine residue was added to the sequence to create the variant B1OS-D-L, the resulting peptide exhibited a remarkable increase in potency. The antibacterial and anticancer activities of B1OS-D-L were found to be approximately ten times stronger than those of the original B1OS peptide. researchgate.net Specifically, the D-leucine modified peptide showed a significantly increased killing speed against lung cancer cells. researchgate.net

Similarly, another study focused on modifying the CM11 antimicrobial peptide by substituting an existing amino acid with D-leucine. The resulting peptide demonstrated potent bactericidal properties while showing low cytotoxicity to eukaryotic cells, indicating an improved therapeutic index. researchgate.net These findings underscore how a single, stereochemically distinct amino acid can profoundly alter a peptide's structure to boost its efficacy and selectivity. researchgate.netresearchgate.net

To precisely understand the impact of stereochemistry, researchers conduct studies that directly compare peptides containing an L-amino acid to those containing its D-counterpart at the same position. These L/D configuration replacement studies provide invaluable data on how chirality influences a peptide's function.

The table below summarizes the enhanced antibacterial activity, measured by Minimum Inhibitory Concentration (MIC), of the L- and D-leucine modified peptides compared to the parent peptide against several bacterial strains. nih.gov

| Peptide | S. aureus (MIC, µM) | MRSA (MIC, µM) | E. faecalis (MIC, µM) |

| B1OS (Parent) | 32 | 64 | 64 |

| B1OS-L (L-Leu added) | 2 | 4 | 8 |

| B1OS-D-L (D-Leu added) | 2 | 4 | 8 |

This data clearly shows that the addition of either L- or D-leucine dramatically lowered the concentration of the peptide needed to inhibit bacterial growth, confirming that this structural modification was a successful lead optimization strategy. nih.gov Such studies are crucial for the rational design of next-generation peptide therapeutics with superior activity and stability profiles. mdpi.com

Biochemical and Biological Research Involving Boc D Leu Ome

Enzyme Inhibition Studies

The incorporation of a D-amino acid like D-leucine makes peptides containing Boc-D-Leu-OMe resistant to degradation by common proteases, which typically recognize L-amino acids. mdpi.comresearchgate.net This inherent stability is crucial for designing specific and durable enzyme inhibitors.

Aminopeptidase Inhibition (e.g., Chymotrypsin (B1334515), Trypsin)

This compound and related peptide structures are utilized in the study of serine proteases such as chymotrypsin and trypsin. The leucine (B10760876) side chain is recognized by the S1 pocket of chymotrypsin-like proteases, making leucine-containing peptides relevant for inhibitor design. nih.gov Research on Bowman-Birk inhibitors, which are double-headed protease inhibitors, shows that the chymotrypsin binding loop often contains a leucine or phenylalanine residue at the P1 position, the key residue that interacts with the enzyme's active site. researchgate.net

In the context of the proteasome, a multi-catalytic protease complex, inhibitors targeting its various activities are of significant interest. Peptide derivatives containing leucine have been developed to inhibit both the chymotrypsin-like and trypsin-like activities of the proteasome. nih.govgoogle.com For instance, replacing basic residues with leucine at the P1 position in certain peptide vinyl sulfones resulted in compounds that could inhibit both chymotrypsin-like and trypsin-like sites. nih.gov The stability conferred by the D-amino acid configuration in this compound makes it a useful building block for creating peptides that can resist enzymatic cleavage while studying or targeting these enzymes.

Impact on Protein Stability and Digestion

The presence of a D-amino acid in a peptide chain fundamentally alters its susceptibility to proteolysis. mdpi.com Peptides and proteins containing D-amino acids, such as D-leucine from this compound, are significantly more stable against degradation by proteolytic enzymes. mdpi.comresearchgate.net This resistance is a key factor in studies of protein digestion and metabolism. By incorporating this compound into peptide sequences, researchers can create probes and inhibitors that remain intact for longer periods in biological systems, allowing for more accurate investigation of metabolic processes without the complication of rapid degradation.

Chemotactic Activity

Chemotaxis, the directed movement of cells in response to a chemical gradient, is a fundamental process in the immune response. N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived chemoattractant for neutrophils. Research often involves synthetic analogues of fMLP to understand the structural requirements for receptor binding and cellular activation.

Influence on Human Neutrophils

Studies have investigated how modifications to chemotactic peptides affect their activity on human neutrophils. The N-terminal protecting group, such as the Boc group, plays a significant role. In one study involving collagen-like peptides, adding a Boc group to the N-terminus was found to completely eliminate the peptide's chemotactic activity. Similarly, studies on fMLP analogues have shown that N-Boc protected tripeptides can act as antagonists to the chemotactic response. nih.gov While this compound itself is a single amino acid derivative, its components are relevant to these studies. Research indicates that this compound can influence chemotaxis in human neutrophils, a finding that aligns with the broader investigation into how Boc-protected peptides interact with neutrophil receptors.

Superoxide (B77818) Anion Production

A key function of activated neutrophils is the production of superoxide anions as part of the oxidative burst to destroy pathogens. The effect of chemotactic peptide analogues on this process is a critical area of research. Contradictory findings have been reported regarding the role of the Boc group. Some research indicates that this compound may lead to enhanced superoxide anion production in neutrophils, particularly at higher concentrations. Conversely, other studies on N-Boc protected fMLP analogues have found them to be inactive in stimulating superoxide production and have even identified them as selective antagonists of this function. researchgate.netresearchgate.net For example, N-Boc derivatives of certain fMLP analogues containing γ-aminobutyric acid (γ-Abu) and δ-aminovaleric acid (δ-Ava) demonstrated effective and selective antagonist activity on superoxide anion production. researchgate.net

Table 1: Biological Activity of fMLP Analogues on Human Neutrophils

| Compound/Modification | Chemotactic Activity | Superoxide Anion Production | Reference |

|---|---|---|---|

| Collagen-like peptide + Boc group | Decreased by 100% | Not specified | |

| N-Boc-fMLF-OMe analogues | Antagonistic | Inactive/Antagonistic | nih.govresearchgate.netresearchgate.net |

Antimicrobial Properties of Derivatives

There is growing interest in developing novel antimicrobial agents by modifying peptides and other molecules. Derivatives of this compound have been synthesized and evaluated for such properties.

In one study, researchers synthesized peptide derivatives of iodoquinazolinones and nitroimidazoles. mdpi.com This work included the creation of Boc-Leu-Phe-OMe, which was then coupled to the heterocyclic moieties. The resulting compounds were tested against a panel of pathogenic microbes. The findings indicated that while the methyl ester derivatives showed some activity, their hydrolyzed acid counterparts were generally more potent antimicrobial agents against several Gram-negative bacteria and fungi. mdpi.com

Another line of research involved creating novel binaphthyl-1,2,3-triazole peptide derivatives. These compounds incorporated D-configured cationic amino acids to target bacteria like Clostridium difficile. The study demonstrated that these peptidomimetics had significant antimicrobial activity against various Gram-positive and Gram-negative pathogens. rsc.org Furthermore, derivatives of glycyrrhetinic acid conjugated with peptides, including those synthesized using Boc-L-Leu, have also been investigated for their potential as antimicrobial agents. mdpi.com These studies highlight a strategy where the stable and structurally defined Boc-amino acid moiety is incorporated into larger molecules to explore and enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Peptide Derivatives

| Derivative Class | Target Organisms | General Finding | Reference |

|---|---|---|---|

| Quinazolino/imidazolopeptides | Gram-negative bacteria, C. albicans, dermatophytes | Hydrolyzed acid derivatives more potent than methyl esters. | mdpi.com |

Activity Against Gram-Negative Bacteria

While direct studies on the antibacterial activity of this compound as a standalone compound are not extensively documented, its incorporation into larger peptide structures has been a strategy in the development of novel antimicrobial agents. Research has shown that synthetic cyclopolypeptides containing D-amino acids can exhibit significant activity against Gram-negative bacteria.

For instance, a synthesized N-methylated tetracyclopeptide, which utilized Boc-L-Leu-OMe (the L-enantiomer) in its assembly, displayed moderate activity against the Gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov Another study on a synthetic cyclooctapeptide, sarcodactylamide, which also incorporated L-leucine derivatives, demonstrated good antimicrobial activity against Pseudomonas aeruginosa when compared to the standard drug ciprofloxacin. nih.gov While these studies used the L-form, the inclusion of D-amino acids like D-leucine is a known strategy to enhance peptide stability against enzymatic degradation, a crucial factor for antibacterial efficacy. The logic behind using D-amino acids is to create peptides that are less susceptible to natural proteases, thereby prolonging their therapeutic action.